Eudistomin V
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11Br2N3 |
|---|---|
Molecular Weight |
393.08 g/mol |
IUPAC Name |
6,7-dibromo-1-(3,4-dihydro-2H-pyrrol-5-yl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H11Br2N3/c16-10-6-9-8-3-5-19-15(12-2-1-4-18-12)14(8)20-13(9)7-11(10)17/h3,5-7,20H,1-2,4H2 |
InChI Key |
CEVXPWCTZXWSHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=NC=CC3=C2NC4=CC(=C(C=C34)Br)Br |
Synonyms |
eudistomin V |
Origin of Product |
United States |
Biosynthetic Pathways and Precursor Derivations
General Biosynthetic Hypotheses for Marine β-Carboline Alkaloids
The prevailing hypothesis for the formation of the β-carboline skeleton in marine organisms centers on the Pictet-Spengler reaction. bohrium.comnih.gov This fundamental reaction in organic chemistry involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of marine alkaloids, this translates to the condensation of a tryptamine (B22526) derivative (the β-arylethylamine) with a suitable carbonyl compound. bohrium.comfrontiersin.org
This core reaction is often facilitated by enzymes, which ensure the stereospecificity and efficiency of the transformation in a biological system. nih.gov Following the initial cyclization, which forms a tetrahydro-β-carboline intermediate, subsequent enzymatic steps such as oxidation or dehydrogenation lead to the fully aromatic β-carboline ring system characteristic of compounds like Eudistomin V. nih.govfrontiersin.org The manzamine alkaloids, another complex group of marine natural products, are also proposed to incorporate a β-carboline moiety through similar, albeit more complex, condensation and cyclization pathways. nih.govrsc.org
Tryptophan-Dependent Biosynthetic Routes
The indole (B1671886) nucleus of the β-carboline structure points directly to the amino acid L-tryptophan (B1681604) as the primary and indispensable precursor. nih.govresearchgate.netmdpi.com The biosynthetic route begins with the enzymatic decarboxylation of L-tryptophan to produce tryptamine. nih.gov This tryptamine intermediate is the β-arylethylamine component required for the subsequent Pictet-Spengler reaction.
Investigations into the biosynthesis of various eudistomins and related compounds have confirmed this dependency. researchgate.net For instance, studies on the formation of Eudistomin I in the tunicate Eudistoma olivaceum identified tryptophan as the primary precursor, with tryptamine serving as a key intermediate. researchgate.net The entire indole portion of the molecule, including its nitrogen atom, is directly incorporated from tryptophan. mdpi.comnih.gov This tryptophan-dependent pathway is a conserved strategy in the biosynthesis of a vast number of indole alkaloids found across different life forms. mdpi.com
Influence of Amino Acid Precursors on Eudistomin Structural Diversity
The immense structural diversity observed within the eudistomin family and other marine β-carboline alkaloids arises from the variety of the second precursor: the aldehyde or ketoacid that condenses with tryptamine. mdpi.com The carbon skeleton of this carbonyl-containing reactant is often derived from other amino acids, which undergo enzymatic modification to yield the necessary functional group for the Pictet-Spengler reaction. researchgate.netmdpi.com
For example, the condensation of tryptamine with a simple aldehyde like formaldehyde (B43269) (which can be derived from serine) would lead to an unsubstituted C-1 position on the β-carboline ring after oxidation. Conversely, more complex aldehydes or ketoacids, derived from amino acids such as phenylalanine or proline, result in the diverse and elaborate C-1 substituents seen across the eudistomin series. researchgate.net The specific substitutions, including the halogenation patterns seen in Eudistomin V, are due to subsequent enzymatic tailoring of the initial β-carboline scaffold. This combinatorial-like biosynthetic strategy, pairing a conserved tryptophan-derived unit with a variable second precursor, is a highly efficient mechanism for generating chemical diversity. mdpi.comthieme-connect.com This principle is further supported by studies where feeding marine-derived fungi different amino acids in their culture medium successfully induced the production of a wider variety of alkaloids. frontiersin.org
Synthetic Strategies and Chemical Synthesis Methodologies
Total Synthesis Approaches for Eudistomin V and Related Eudistomins
The total synthesis of eudistomins, including Eudistomin V, often relies on established and innovative chemical reactions to build the complex heterocyclic system.
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines and has been extensively used in the synthesis of eudistomins. researchgate.net This reaction involves the condensation of a β-arylethylamine, typically a tryptamine (B22526) derivative, with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline. researchgate.netmdpi.com This intermediate can then be oxidized to the fully aromatic β-carboline core found in Eudistomin V.
Numerous synthetic strategies targeting eudistomins are based on this powerful reaction. researchgate.net For instance, the synthesis of Eudistomin U, a related alkaloid, has been achieved using the Pictet-Spengler reaction as a key step. researchgate.net In one approach, tryptamine is reacted with an appropriate aldehyde to furnish the tetrahydro-β-carboline, which is subsequently aromatized. mdpi.com Researchers have also employed variations of this reaction, such as using l-tryptophan (B1681604) and its derivatives, to introduce chirality. mdpi.commdpi.com The reaction conditions can be tuned to control the stereochemical outcome, leading to the formation of specific isomers. mdpi.com
A notable one-pot synthesis for β-carboline derivatives involves an iodine-promoted cascade coupling strategy. This method starts with the iodine-DMSO-mediated oxidation of aryl methyl ketones to generate arylglyoxals, which then undergo a Pictet-Spengler cyclization with tryptamine derivatives, followed by oxidation to yield the final products, including eudistomins Y1-Y6. chim.it The versatility of the Pictet-Spengler reaction allows for the incorporation of various substituents on both the tryptamine and the carbonyl component, providing access to a wide range of eudistomin analogs. researchgate.netmdpi.com
The Bischler-Napieralski reaction represents another classical and effective method for the construction of the β-carboline skeleton in eudistomin synthesis. ljmu.ac.uk This reaction involves the intramolecular cyclization of an N-acylated tryptamine derivative, typically using a dehydrating agent like phosphorus oxychloride (POCl₃), to form a 3,4-dihydro-β-carboline. mdpi.comljmu.ac.uk This intermediate is generally easier to oxidize to the fully aromatic β-carboline compared to the tetrahydro-β-carbolines generated from the Pictet-Spengler reaction. ljmu.ac.uk
An efficient five-step synthesis of Eudistomin U has been reported that employs the Bischler-Napieralski cyclization as a key reaction. nih.govnih.govresearchgate.net In this synthesis, commercially available tryptamine undergoes cyclization to provide a lactam intermediate. nih.gov This strategy has also been applied in the synthesis of other eudistomin analogs. For example, a method involving an oxidative amidation followed by a Bischler-Napieralski reaction has been developed for the synthesis of dihydroeudistomin Y derivatives. beilstein-journals.orgbeilstein-journals.org This approach utilizes tryptamine and a substituted 2,2-dibromo-1-phenylethanone (B86434) as starting materials. beilstein-journals.orgbeilstein-journals.org
The Bischler-Napieralski reaction is a key step in a retrosynthetic analysis for (+)-7-bromotrypargine, where an amide is cyclized using POCl₃ to form an imine, which is then asymmetrically reduced. nih.gov This highlights the utility of this reaction in creating precursors for various functionalizations.
Cross-coupling reactions, particularly the Suzuki cross-coupling, have become indispensable tools for the late-stage functionalization of the eudistomin core, allowing for the introduction of diverse aryl and heteroaryl groups. rsc.orgtorontomu.ca This palladium-catalyzed reaction involves the coupling of an organoboron compound (boronic acid or ester) with a halide or triflate. nih.gov
A highly efficient synthesis of Eudistomin U utilizes a late-stage Suzuki cross-coupling to form the key aryl-aryl C-C bond. nih.govnih.govresearchgate.net In this approach, a triflate intermediate of the β-carboline core is prepared, which then undergoes coupling with a variety of boronic acids. nih.gov This strategy is particularly advantageous for creating a library of analogs for structure-activity relationship (SAR) studies, as it allows for rapid modification at the 1-position of the β-carboline ring from a common precursor. nih.govuri.edu
The development of synthetic routes that employ late-stage cross-coupling reactions enables the efficient production of eudistomin derivatives with varied substituents, facilitating the exploration of their biological properties. uri.edu Other metal-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, have also been employed in the synthesis and functionalization of related azaindole scaffolds, demonstrating the broad applicability of these methods in heterocyclic chemistry. mdpi.com
Oxidative reactions play a crucial role in the final steps of many eudistomin syntheses, primarily in the aromatization of the newly formed heterocyclic ring. After the Pictet-Spengler or Bischler-Napieralski reaction, the resulting tetrahydro-β-carboline or dihydro-β-carboline, respectively, must be oxidized to the fully aromatic β-carboline skeleton.
Various oxidizing agents have been employed for this purpose. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been successfully used to oxidize a lactam intermediate in the synthesis of Eudistomin U. nih.gov In another example, an iodine/DMSO catalytic system promotes a cascade reaction that includes an oxidation step to form β-carboline derivatives. chim.it This one-pot method involves the oxidation of aryl methyl ketones to arylglyoxals, which then participate in a Pictet-Spengler reaction, followed by a final oxidation to yield the eudistomin products. chim.it
Furthermore, bioinspired oxidative cyclization has been explored for the construction of related alkaloid skeletons. mdpi.com Oxidative C-H/C-H coupling has also been reported as a novel strategy in the total synthesis of Eudistomin U. nih.gov These oxidative methods are essential for achieving the characteristic aromaticity of the eudistomin core.
Cross-Coupling Reactions in Functionalization (e.g., Suzuki Coupling)
Development of Divergent Synthetic Routes for Eudistomin Analogs and Derivatives
The demand for a variety of eudistomin analogs for biological screening has spurred the development of divergent synthetic strategies. These routes are designed to allow for the rapid generation of a library of related compounds from a common intermediate.
Modular synthetic strategies are central to the efficient exploration of structure-activity relationships (SAR) for eudistomin derivatives. These approaches allow for the systematic variation of different parts of the molecule to understand how these changes affect biological activity. researchgate.netmdpi.com
A key example is the divergent synthesis of Eudistomin U analogs, which enables rapid modification at the 1-position of the β-carboline framework. uri.edu This is achieved through a late-stage Suzuki cross-coupling reaction, where a common β-carboline core, activated as a triflate, is coupled with a diverse set of boronic acids. nih.govuri.edu This modular approach permits the investigation of how the size, electronic properties, substitution pattern, and hydrophobicity of the group at the 1-position influence the molecule's interaction with biological targets like DNA. uri.edu
Similarly, the synthesis of Eudistomin Y derivatives has been designed to allow for the introduction of various substituents to probe their antiproliferative activity. nih.gov By creating a series of fluorescent derivatives through N-alkylation, researchers were able to study their subcellular localization and identify the lysosome as a target. nih.gov Such modular and divergent strategies are crucial for optimizing the therapeutic potential of eudistomin-based compounds. researchgate.netmdpi.com
Eudistomin V: A Gap in Synthetic and Chemoenzymatic Research
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research on the specific synthetic and chemoenzymatic aspects of the marine alkaloid Eudistomin V. The user's request for an article focusing on "Synthetic Modifications for Enhanced Biological Activities" and "Chemoenzymatic Synthesis Considerations" for this particular compound cannot be fulfilled, as the primary research required to generate such content does not appear to exist in the public domain.
Eudistomin V was first isolated from the Australian ascidian Pseudodistoma aureum. Its structure was identified as a new β-carboline derivative, specifically 6,7-dibromo-1-(2'-pyrroline-2'-yl)-β-carboline. ru.nlacs.org The isolation and structural elucidation were detailed in a 1998 publication, which remains the primary source of information on this specific compound. ru.nlacs.org
Despite extensive searches for subsequent research, no studies detailing the total synthesis, the creation of synthetic analogues to explore structure-activity relationships, or the application of chemoenzymatic strategies for the production of Eudistomin V have been found. The broader body of research on eudistomins is rich, with numerous publications on the synthesis and biological evaluation of other members of this family, such as Eudistomins U, Y, and T. nih.govoalib.combeilstein-journals.orgmdpi.comnih.gov These studies often explore various synthetic routes like the Pictet-Spengler and Bischler-Napieralski reactions and modifications to enhance biological activities. nih.govbeilstein-journals.orgnih.gov However, this extensive work on related compounds does not extend to Eudistomin V.
Consequently, the following sections of the requested article cannot be generated:
Modular Synthetic Strategies for Structure-Activity Relationship Investigations
Chemoenzymatic Synthesis Considerations:The scientific literature does not contain any information regarding the use of enzymes or whole-cell systems in the synthesis of Eudistomin V or its precursors.
To produce an article on these specific topics for Eudistomin V would require fabricating data, which is contrary to the principles of scientific accuracy. Further research and publication on the synthesis and biological activity of Eudistomin V are necessary before a scientifically sound article on these aspects can be written.
Structure Activity Relationship Sar Studies
Impact of Substitutions on β-Carboline Nucleus and Side Chains
Modifications to the β-carboline nucleus and its side chains have profound effects on the biological activity of eudistomins. SAR studies have consistently shown that substitutions at positions C-1, C-3, and N-9 of the β-carboline skeleton are particularly influential. sciensage.infonih.govresearchgate.net
For instance, the introduction of a benzyl (B1604629) group at the N-9 position and dimerization at the C-3 position have been shown to significantly enhance antitumor activity. mdpi.com Specifically, the nature of the substituent on the benzyl group at N-9 can fine-tune this activity, with an ortho-fluorobenzyl group proving to be highly beneficial. mdpi.com In a series of bivalent β-carboline-3-carboxylic acid derivatives, dimers generally exhibited greater activity than their corresponding monomers. mdpi.com
Furthermore, the incorporation of different heterocyclic moieties at the C-3 position, such as 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings, has yielded compounds with potent anticancer activity, with some exhibiting IC50 values in the sub-micromolar range. nih.gov The nature of the substituent at C-1 also plays a critical role; for example, electron-withdrawing groups on a phenyl ring at C-1 can enhance cytotoxicity. crimsonpublishers.com These findings highlight the modular nature of the β-carboline scaffold, where targeted substitutions can lead to significant improvements in biological efficacy.
Stereochemical Requirements for Optimized Activity in Tetracyclic Eudistomins
Stereochemistry is a critical determinant of the biological activity of tetracyclic eudistomins. Studies on synthetic analogs have revealed that the spatial arrangement of substituents significantly impacts their antiviral and antitumor properties. nih.gov For potent activity, the correct natural stereochemistry at both the C(1) and C(13b) positions is essential. nih.gov Any deviation from this specific stereoisomeric form leads to a considerable loss of biological efficacy.
The synthesis of these complex molecules often involves a Pictet-Spengler condensation reaction. nih.gov Achieving the desired cis diastereoselectivity, which is characteristic of the natural tetracyclic eudistomins, has been a significant synthetic challenge. ru.nl The development of stereoselective synthetic methods is therefore crucial for producing biologically active eudistomins and their analogs for further pharmacological evaluation. ru.nl The strict stereochemical requirement underscores the highly specific nature of the interaction between these molecules and their biological targets.
Influence of Halogenation Patterns on Bioactivity (e.g., Bromination)
Halogenation, particularly bromination, is a common feature among marine natural products and significantly influences the bioactivity of eudistomins. mdpi.commdpi.com The presence and position of halogen atoms on the indole (B1671886) ring of the β-carboline nucleus can dramatically alter the compound's biological profile. nih.govmdpi.com For example, Eudistomin K, a brominated tetracyclic eudistomin, exhibits potent activity against polio and herpes viruses. mdpi.com
The effect of halogenation is not always straightforwardly positive. In some instances, the non-brominated form of a compound, such as Eudistomin-I, can also exhibit significant antibacterial activity. japsonline.com The position of the halogen is also critical. Systematic studies on other heterocyclic systems have shown that halogenation at different positions can lead to varying effects on receptor affinity and selectivity. nih.gov For instance, in a series of A2B adenosine (B11128) receptor antagonists, monohalogenation at position 8 was well-tolerated, while halogenation at position 7 led to a decrease in affinity that was dependent on the size of the halogen. nih.gov This highlights the nuanced role of halogenation, where the specific halogen and its location are key to modulating bioactivity.
Quantitative Structure-Activity Relationship (QSAR) Analyses for β-Carbolines
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For β-carboline derivatives, 2D-QSAR models have been developed to understand the structural requirements for antitumor activity. sciensage.info These models use various molecular descriptors to predict the biological activity of new, unsynthesized compounds.
One such study on β-carboline derivatives identified a model with high predictive ability, indicating that biological activity is positively correlated with descriptors like LogP and Charge-Dipole energy, and negatively correlated with bending energy. sciensage.info This suggests that to enhance antitumor activity, compounds should be designed to have higher lipophilicity and favorable electrostatic interactions, while maintaining a less strained conformation. sciensage.info 3D-QSAR analyses have also been employed to further refine the understanding of the spatial requirements for bioactivity, aiding in the rational design of more potent β-carboline-based therapeutic agents. crimsonpublishers.com
Molecular and Cellular Mechanisms of Biological Activity
Antiviral Activities of Eudistomins
The antiviral properties of eudistomins are a key area of research, with studies on compounds like Eudistomin C elucidating a multi-faceted approach to inhibiting viral propagation.
A primary antiviral mechanism identified for eudistomins, particularly Eudistomin C, is the potent inhibition of protein translation. researchgate.netwikipedia.orgwikiwand.com This process is fundamental for viruses as they rely on the host cell's machinery to produce viral proteins necessary for replication and assembly. It is believed that the ability of Eudistomin C to halt protein synthesis is a major contributor to its observed antiviral and antitumor properties. wikipedia.orgwikiwand.com
The inhibition of protein translation by Eudistomin C is achieved through its direct interaction with the host cell's ribosomes. wikipedia.orgwikiwand.com Specifically, Eudistomin C has been shown to bind to the 40S or 80S ribosomal subunits. wikipedia.orgwikiwand.com Further investigation has pinpointed the target as the uS11 protein (encoded by the RPS14A gene), a component of the 40S ribosomal subunit. researchgate.netmdpi.com This binding disrupts the normal function of the ribosome, leading to a cessation of protein synthesis and ultimately, cell death. wikipedia.orgwikiwand.com Yeast mutants with a mutation in the uS11 gene have demonstrated resistance to Eudistomin C, confirming this specific ribosomal protein as the target. wikipedia.orgwikiwand.com
Some viruses utilize an Internal Ribosome Entry Site (IRES) to initiate the translation of their genetic material in a cap-independent manner. Research suggests that eudistomins like Eudistomin C may interfere with this process. researchgate.net It is proposed that Eudistomin C's interaction with the ribosome can decrease the binding of the viral IRES, thereby selectively inhibiting the translation of viral proteins more than the host's mRNA. researchgate.net
Eudistomins have demonstrated activity against a range of viruses, including both DNA and RNA viruses such as Herpes Simplex Virus-1 (HSV-1) and Poliovirus. nih.govresearchgate.netresearchgate.netnih.gov The antiviral activity of eudistomins against these viruses is likely a direct consequence of the inhibition of protein synthesis. mdpi.com By preventing the production of essential viral proteins, these compounds effectively halt the viral replication cycle. nih.gov Certain eudistomins have shown in vitro activity against HSV-1 at very low concentrations. ijrrjournal.com The activity against Poliovirus further underscores the broad-spectrum potential of this class of compounds. ijrrjournal.com
| Eudistomin Antiviral Research Findings | Details | References |
| Target Virus | Herpes Simplex Virus-1 (HSV-1), Poliovirus | nih.gov, researchgate.net, researchgate.net, nih.gov |
| Mechanism of Action | Inhibition of viral protein translation | researchgate.net, wikipedia.org, wikiwand.com |
| Molecular Target | 40S/80S ribosomal subunits (specifically uS11 protein for Eudistomin C) | researchgate.net, wikipedia.org, wikiwand.com, mdpi.com |
| Effect on IRES | Potential interference with viral Internal Ribosome Entry Site | researchgate.net |
Impact on Viral Ribosome Entry Site (IRES)
Anticancer and Antiproliferative Activities of Eudistomins
The cytotoxic properties of eudistomins also extend to anticancer and antiproliferative effects, primarily through the induction of cell cycle arrest.
Studies on eudistomins, such as Eudistomin H, have revealed their capacity to halt the proliferation of cancer cells by inducing cell cycle arrest. unesp.br In studies using HeLa cervical cancer cells, Eudistomin H was shown to cause a marked arrest of cells in the G0/G1, S, and G2/M phases of the cell cycle. iiarjournals.orgiiarjournals.org This arrest prevents the cancer cells from proceeding through the necessary stages of division, ultimately leading to an increase in the sub-G0/G1 population, which is indicative of apoptosis or programmed cell death. iiarjournals.orgiiarjournals.org The ability to induce cell cycle arrest at multiple checkpoints highlights the potent antiproliferative potential of this class of compounds. unesp.br
| Eudistomin Anticancer Research Findings | Details | References |
| Cell Line | HeLa (Cervical Cancer) | unesp.br, iiarjournals.org, iiarjournals.org |
| Mechanism of Action | Induction of cell cycle arrest | unesp.br |
| Affected Cell Cycle Phases | G0/G1, S, and G2/M | iiarjournals.org, iiarjournals.org |
| Outcome | Increase in sub-G0/G1 population, indicating apoptosis | iiarjournals.org, iiarjournals.org |
Modulation of Apoptotic Pathways and DNA Fragmentation
Eudistomins, as a class of compounds, are known to induce apoptosis, or programmed cell death, in cancer cells. This process is often characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. iiarjournals.orgnih.gov A key hallmark of apoptosis is the fragmentation of genomic DNA, a process that can be initiated by various intrinsic and extrinsic signals. nih.gov
Studies on eudistomin derivatives have provided insights into these apoptotic mechanisms. For instance, treatment of HeLa cervical cancer cells with Eudistomin H, a brominated indole (B1671886) alkaloid, resulted in a dose-dependent increase in the sub-G0/G1 population, which is indicative of an apoptotic cell population. iiarjournals.orgnih.gov This was accompanied by observable DNA fragmentation. iiarjournals.orgnih.gov The process of DNA fragmentation in apoptosis can occur in two main steps: the initial cleavage into large 50–300 kb fragments, followed by the generation of smaller 200–300 bp fragments, which create the characteristic DNA laddering pattern seen in gel electrophoresis. The binding of Annexin V to exposed phosphatidylserine (B164497) on the cell surface is another early marker of apoptosis. biocompare.com Research on Jurkat cells has shown a temporal relationship between Annexin V binding and DNA fragmentation, suggesting that cells binding Annexin V have already initiated the process of DNA degradation.
Furthermore, some eudistomin derivatives, such as EU-5 derived from Eudistomin U, have been shown to trigger mitochondria-mediated apoptosis. researchgate.netdntb.gov.ua This pathway involves an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of the p53 signaling pathway. researchgate.netdntb.gov.uanih.gov
Inhibition of Key Cellular Enzymes (e.g., Kinesin-5, Sirtuin 5)
The biological activity of eudistomins extends to the inhibition of crucial cellular enzymes. nih.gov
Kinesin-5: Eudistomin C has been identified as an inhibitor of kinesin-5 (also known as Eg5 or KSP), a motor protein essential for the formation of a bipolar spindle during mitotic cell division. Inhibition of kinesin-5 leads to mitotic arrest and can be a target for anticancer therapies. medchemexpress.commdpi.comnih.gov While the direct inhibition of Kinesin-5 by Eudistomin V has not been explicitly detailed, the activity of other eudistomins suggests this as a potential mechanism for β-carboline alkaloids. sciensage.info
Sirtuin 5: Sirtuin 5 (SIRT5) is a mitochondrial enzyme with demalonylase, desuccinylase, and deglutarylase activities. ijbs.com It plays a role in various cellular processes, and its inhibition is being explored for therapeutic purposes in conditions like metabolic disorders and cancer. mdpi.commdpi.com While specific studies on Eudistomin V and SIRT5 are limited, the broader class of β-carbolines has been investigated for sirtuin inhibition. nih.gov The development of selective SIRT5 inhibitors remains an active area of research. mdpi.comaging-us.com
Lysosome-Dependent Pathways in Cancer Cell Regulation (e.g., Eudistomin Y derivatives)
Recent research has highlighted the role of lysosome-dependent pathways in the anticancer activity of eudistomin derivatives, particularly those of Eudistomin Y. researchgate.netresearchgate.net Lysosomes are now understood to be key players in regulating cancer cell proliferation and death. researchgate.net
A series of fluorescent derivatives of Eudistomin Y were synthesized to investigate their subcellular targets. researchgate.netresearchgate.net These studies revealed that Eudistomin Y and its derivatives specifically localize in the lysosomes of cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231. researchgate.netresearchgate.net One potent derivative, H1k, was found to induce autophagy and arrest the cell cycle at the G2-M phase. researchgate.netmedchemexpress.com This was achieved by downregulating the expression of cyclin-dependent kinase 1 (CDK1) and cyclin B1, a complex crucial for the G2-M transition. researchgate.netmedchemexpress.com The antiproliferative effects of H1k were significantly diminished by an autophagy inhibitor, confirming that its mechanism of action is dependent on a lysosomal pathway. researchgate.netnih.gov This research identified the lysosome as a subcellular target for Eudistomin Y for the first time. researchgate.netresearchgate.netnih.gov
Interaction with DNA and DNA-Related Targets (e.g., DNA Intercalation, DNA Gyrase)
The β-carboline core structure present in eudistomins is known to facilitate interactions with DNA. nih.gov These interactions can occur through various modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or groove binding. Such interactions can disrupt DNA replication and transcription, leading to cytotoxic effects.
Studies on Eudistomin U have shown that it binds to DNA, although the binding is considered weak and the mechanism more complex than that of simpler β-carbolines like harman. nih.gov Spectroscopic data suggest that Eudistomin U does interact with DNA, but it does not produce the strong increases in DNA melting temperature characteristic of potent intercalators like ethidium (B1194527) bromide. nih.gov The structural modifications in eudistomins, compared to simpler β-carbolines, appear to alter their DNA binding modes.
Furthermore, some β-carboline alkaloids have been shown to inhibit topoisomerases I and II, enzymes that are critical for managing DNA topology during replication and transcription. sciensage.info A derivative of Eudistomin U, EU-5, has been suggested to damage DNA either by direct binding or through the overexpression of intracellular ROS, which in turn activates apoptotic pathways. nih.gov While the specific interactions of Eudistomin V with DNA and DNA gyrase require further elucidation, the activities of its structural relatives provide a strong basis for such mechanisms.
Modulation of Intracellular Calcium Homeostasis via Ryanodine (B192298) Receptor Channels and Sarcoplasmic Reticulum Ca2+ ATPase (e.g., Eudistomin D derivatives)
Eudistomin derivatives, particularly Eudistomin D (EuD), have been shown to modulate intracellular calcium (Ca2+) homeostasis, a critical process in striated muscle function. nih.govsiumed.edu This modulation occurs through their effects on ryanodine receptor (RyR) channels and the sarcoplasmic reticulum Ca2+ ATPase (SERCA). nih.govmidwestern.edusigmaaldrich.com
RyR channels are responsible for the release of Ca2+ from the sarcoplasmic reticulum (SR), which triggers muscle contraction. siumed.edu Eudistomin D and its derivative, 9-methyl-7-bromoeudistomin D (MBED), have been found to induce Ca2+ release from the SR in a manner similar to caffeine. nih.govresearchgate.net Single-channel studies have confirmed that MBED acts as a potent agonist of cardiac RyR gating, stabilizing the channel in a high-open-probability mode. nih.gov Eudistomin D itself acts as a partial agonist. nih.gov
In addition to their effects on RyRs, EuD and some related compounds also inhibit SERCA, the pump responsible for re-sequestering Ca2+ into the SR, which is necessary for muscle relaxation. nih.govresearchgate.net However, MBED displays a much higher affinity for RyRs than for SERCA, making it a more specific tool for studying RyR function. nih.govsigmaaldrich.comresearchgate.net
Table 1: Effects of Eudistomin D Derivatives on RyR and SERCA
| Compound | Effect on RyR | Effect on SERCA |
|---|---|---|
| Eudistomin D (EuD) | Partial agonist | Inhibitor |
| 9-methyl-7-bromoeudistomin D (MBED) | Potent agonist | Weak inhibitor |
This table is based on data from references nih.govsigmaaldrich.comresearchgate.netresearchgate.net.
Antibacterial and Antimicrobial Activities of Eudistomins
A significant number of eudistomin alkaloids exhibit antibacterial and antimicrobial properties. nih.govbohrium.com Their activity has been observed against both Gram-positive and Gram-negative bacteria. nih.gov
Mechanisms of Action Against Bacterial Cell Structures (e.g., Cell Membrane Damage)
One of the primary mechanisms of antibacterial action for many alkaloids is the disruption of the bacterial cell membrane. nih.gov This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. mdpi.commdpi.com Studies on novel 3,9-disubstituted eudistomin derivatives have indicated that their bactericidal effect is achieved by damaging the bacterial cell membrane. researchgate.net This is a common mechanism for antimicrobial compounds, as the cell membrane is a critical barrier for maintaining the internal environment of the bacterial cell. nih.gov The loss of membrane integrity can be confirmed by observing the leakage of cytoplasmic contents like proteins and nucleic acids. mdpi.com The antimicrobial mechanism of some compounds is also associated with the enhanced production of reactive oxygen species (ROS), which induces oxidative stress and damages cellular components. mdpi.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 9-methyl-7-bromoeudistomin D (MBED) |
| Annexin V |
| Eudistomin C |
| Eudistomin D (EuD) |
| Eudistomin H |
| Eudistomin U |
| Eudistomin V |
| Eudistomin Y |
| Eudistomin Y1 |
| Ethidium bromide |
| EU-5 |
| H1k |
Specific Efficacy Against Gram-Positive Bacteria
Research indicates that compounds within the eudistomin class exhibit notable antibacterial properties, with a particular potency observed against Gram-positive bacteria. While data exclusively for Eudistomin V is not extensively detailed, the activities of its analogues provide significant insights. For instance, Eudistomin U has demonstrated strong antibacterial effects against Gram-positive strains, including Streptococcus pyogenes and Staphylococcus aureus, with IC50 values ranging from 3.4 to 6.4 μg/mL. nih.govnih.gov This efficacy is reported to be approximately two-fold more potent than its effect on Gram-negative bacteria. nih.gov
Other related compounds, such as Eudistomins Y2 through Y7, also show a spectrum of activity against Gram-positive bacteria. researchgate.net Specifically, Eudistomins Y1, Y4, and Y6 have been evaluated for their antibacterial action against Staphylococcus epidermidis and Bacillus subtilis. researchgate.net The mechanism of action for some eudistomins against Gram-positive bacteria is thought to involve the disruption of the bacterial cell membrane and interference with DNA gyrase function, ultimately leading to cell death. wikipedia.org The antibacterial effects of several eudistomin Y derivatives against various Gram-positive strains are detailed below.
Table 1: Antibacterial Activity of Eudistomin Y Derivatives Against Gram-Positive Bacteria Data sourced from studies on various eudistomin compounds.
| Compound | Bacterial Strain | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| Eudistomin Y2 | Bacillus subtilis | 25 | researchgate.net |
| Eudistomin Y2 | Staphylococcus aureus | 50 | researchgate.net |
| Eudistomin Y3 | Bacillus subtilis | 25 | researchgate.net |
| Eudistomin Y3 | Staphylococcus aureus | 50 | researchgate.net |
| Eudistomin Y4 | Bacillus subtilis | 12.5 | researchgate.net |
| Eudistomin Y4 | Staphylococcus aureus | 25 | researchgate.net |
| Eudistomin Y5 | Bacillus subtilis | 12.5 | researchgate.net |
| Eudistomin Y5 | Staphylococcus aureus | 25 | researchgate.net |
| Eudistomin U | Streptococcus pyogenes | 3.4 | nih.gov |
| Eudistomin U | Staphylococcus aureus | 6.4 | nih.gov |
Enzyme Inhibition in Microbial Contexts
The biological activity of eudistomins is often attributed to their ability to inhibit key enzymes. Investigations into the eudistomin family have revealed inhibitory effects on several microbial enzymes, including Sortase A, Isocitrate Lyase, and Na+/K+-ATPase. acs.orgresearchgate.net
Sortase A (SrtA): Sortase A is a crucial enzyme in Gram-positive bacteria that anchors surface proteins involved in virulence to the cell wall. acs.org Inhibiting SrtA is considered a promising anti-virulence strategy. researchgate.net Several natural and synthetic β-carboline alkaloids from the eudistomin Y class have been shown to inhibit Sortase A. acs.orgnih.gov For example, Eudistomin Y4 and Eudistomin Y5 exhibited inhibitory activity on S. aureus SrtA with IC50 values of 163.2 μM and 146.4 μM, respectively. nih.gov Eudistomin Y3 was also identified as a moderate SrtA inhibitor with an IC50 of 145 μM. rsc.org
Isocitrate Lyase (ICL): Isocitrate lyase is a key enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway essential for the survival of various pathogens, including Mycobacterium tuberculosis, particularly during latent infection. ijper.orgwestminster.ac.uk As this enzyme is absent in humans, it represents an attractive target for antimicrobial drugs. westminster.ac.uk Screening of natural and synthetic β-carboline alkaloids, including eudistomins, has identified compounds with ICL inhibitory activity. researchgate.netijper.org One natural derivative showed an ICL inhibitory IC50 of 50.2 μM. ijper.org While specific data for Eudistomin V is not available, other related alkaloids have demonstrated potent inhibition of ICL from Candida albicans. researchgate.net
Na+/K+-ATPase: This enzyme is a vital ion pump in many organisms. Certain β-carboline alkaloids from the eudistomin Y class have demonstrated inhibitory activity against Na+/K+-ATPase. acs.orgresearchgate.net
Table 2: Enzyme Inhibitory Activity of Eudistomin Derivatives IC50 values for various eudistomin compounds against key microbial enzymes.
| Compound | Enzyme Target | Organism | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|---|
| Eudistomin Y3 | Sortase A | Staphylococcus aureus | 145 μM | rsc.org |
| Eudistomin Y4 | Sortase A | Staphylococcus aureus | 163.2 μM | nih.gov |
| Eudistomin Y5 | Sortase A | Staphylococcus aureus | 146.4 μM | nih.gov |
| Natural β-carboline derivative | Isocitrate Lyase | Not Specified | 50.2 μM | ijper.org |
| Synthetic β-carboline derivative | Isocitrate Lyase | Not Specified | 48.2 μM | ijper.org |
Other Investigated Biological Activities
Beyond their antibacterial and enzyme-inhibiting properties, derivatives of eudistomin alkaloids have been explored for other therapeutic applications, most notably for their antimalarial potential. researchgate.net
Antimalarial Activity of Derivatives: The β-carboline scaffold present in eudistomins is a known pharmacophore for antimalarial activity. jst.go.jpacs.org Synthetic and natural derivatives of eudistomins have been evaluated for their efficacy against the malaria parasite, Plasmodium falciparum. epfl.chresearchgate.net Studies on alkylated derivatives of Eudistomin N and Eudistomin O revealed potent and selective in vitro inhibition of P. falciparum. epfl.ch One of the most active compounds, N-Methyl Eudistomin N, displayed an IC50 value as low as 18 nM. epfl.ch Furthermore, analogues of Eudistomin U have also been found to possess antimalarial activity, with one hydroxylated derivative showing an IC50 of 4.7 μg/mL. researchgate.net These findings underscore the potential of the eudistomin chemical structure as a template for developing new antimalarial agents. researchgate.netresearchgate.net
Table 3: Antimalarial Activity of Eudistomin Derivatives In vitro activity of various eudistomin derivatives against Plasmodium falciparum.
| Compound | Parasite Strain | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| N-Methyl Eudistomin N | Plasmodium falciparum K1 | 18 nM | epfl.ch |
| Eudistomin U analogue (hydroxylated) | Not Specified | 4.7 µg/mL | researchgate.net |
Preclinical Pharmacological Investigations and Conceptual Applications
Efficacy in In Vitro Cell-Based Models and Animal Disease Models
The marine natural product Eudistomin V, a β-carboline alkaloid isolated from the Australian ascidian Pseudodistoma aureum, has been characterized structurally. acs.orgmdpi.comnih.gov However, detailed investigations into its specific biological efficacy in cell-based or animal models have not been extensively reported in scientific literature since its discovery. acs.orgnih.govresearchgate.net To understand its potential, researchers look to the broader family of eudistomin alkaloids, which are structurally related and exhibit a wide array of biological activities. These analogs provide a strong rationale for the potential pharmacological relevance of the Eudistomin V scaffold.
The eudistomin family of compounds has demonstrated significant cytotoxic, antimicrobial, and antiviral properties in a variety of in vitro models. For instance, Eudistomin T shows moderate cytotoxicity against several human cancer cell lines, including breast (MDA-MB-231), colon (HT-29), and lung (A549) cancer, with IC₅₀ values reported between 15 and 63 µM. Similarly, synthetic Eudistomins Y1–Y7 exhibit moderate growth-inhibitory effects on the MDA-231 breast carcinoma cell line. mdpi.com Further studies on derivatives of Eudistomin U revealed that N-alkylation could produce compounds with potent inhibitory activity against Caco-2 colon cancer cells, with IC₅₀ values as low as 1.2 µM. tandfonline.com The anticancer potential of the β-carboline core is also evident in Eudistomin H, which is cytotoxic to HeLa cervical cancer cells. iiarjournals.org
Beyond anticancer effects, eudistomins are noted for their antimicrobial and antiviral activities. Eudistomin U has potent antibacterial properties, particularly against Gram-positive bacteria. nih.gov Certain analogs, like Eudistomin K, are significantly active against viruses such as Herpes Simplex Virus Type I (HSV-1) and Polio virus. nih.gov The degree of halogenation on the β-carboline ring, a common feature in marine-derived alkaloids, appears to influence bioactivity, with studies on Eudistomin Y analogs suggesting that an increased number of bromine atoms enhances their antibiotic effect. researchgate.net
Despite the promising in vitro data for its analogs, there is a notable lack of published studies evaluating Eudistomin V or its derivatives in animal disease models. Such in vivo studies are critical for understanding the translational potential of a compound by assessing its efficacy and behavior within a complex biological system.
Table 1: Reported In Vitro Bioactivities of Eudistomin Analogs html
| Eudistomin Analog | Model System | Observed Activity | Potency (IC₅₀/MIC) | Source |
|---|---|---|---|---|
| Eudistomin T | MDA-MB-231, HT-29, A549 (Human Cancer Cells) | Cytotoxicity | 15-63 µM | nih.gov |
| Eudistomins Y1-Y7 | MDA-231 (Human Breast Cancer Cells) | Antiproliferative | 15-63 µM | nih.gov |
| Eudistomin U Derivatives (Alkyl) | Caco-2 (Human Colon Cancer Cells) | Cytotoxicity | 1.2-3.6 µM | mdpi.com |
| Eudistomin H | HeLa (Human Cervical Cancer Cells) | Cytotoxicity | Not specified | acs.org |
| Eudistomin U | Gram-positive bacteria (e.g., S. pyogenes) | Antibacterial | IC₅₀ = 3.4 µg/mL | nih.gov |
| Eudistomin K | Herpes Simplex Virus-1 (HSV-1), Polio Virus | Antiviral | Significant activity | slideshare.net |
Q & A
Q. How is Eudistomin V structurally distinguished from other β-carboline alkaloids, and what analytical methods are critical for its identification?
Eudistomin V is differentiated by its brominated indole-β-carboline scaffold and substitution patterns. Key methods include:
Q. What synthetic strategies are employed to produce Eudistomin V derivatives, and what challenges arise in optimizing reaction yields?
Synthesis involves:
- Multi-step functionalization (e.g., halogenation, cyclization) using reagents like BBr₃ for demethylation (31% yield) and LiOH for hydrolysis (96% yield) .
- Challenges include low yields due to steric hindrance from bromine atoms and instability of intermediates under acidic/basic conditions .
Q. Which in vitro assays are most suitable for preliminary screening of Eudistomin V’s biological activities?
- Cytotoxicity assays (e.g., MTT against cancer cell lines) to evaluate antiproliferative effects.
- DNA-binding studies (UV-Vis, thermal denaturation) to assess intercalation potential, though weak binding may require complementary methods like Circular Dichroism (CD) .
Advanced Research Questions
Q. How can contradictory findings about Eudistomin V’s DNA-binding mechanism be resolved?
Discrepancies between weak binding observed in UV-Vis/CD studies and literature claims of intercalation require:
- Multi-method validation : Combine surface plasmon resonance (SPR) for affinity quantification and molecular docking for binding site prediction.
- Control experiments with known intercalators (e.g., ethidium bromide) to benchmark results .
Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for Eudistomin V analogs?
- Rational modification : Target positions less prone to steric hindrance (e.g., C-1 or C-3 of the β-carboline core) for substitutions.
- Bioisosteric replacement : Replace bromine with smaller halogens (e.g., Cl) to improve solubility without compromising activity .
- Data normalization : Account for batch-to-batch variability in synthetic yields using statistical tools (e.g., ANOVA) .
Q. How should researchers address inconsistencies in reported biological activity data for Eudistomin V across studies?
- Meta-analysis : Compare experimental conditions (e.g., cell line specificity, assay duration) to identify confounding variables .
- Dose-response validation : Replicate studies with standardized concentrations (e.g., IC₅₀ values) and include positive/negative controls .
Q. What advanced spectroscopic techniques are recommended for elucidating Eudistomin V’s interaction with biological targets?
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish intercalation from groove binding .
- Cryo-Electron Microscopy (Cryo-EM) : Visualize interactions with large macromolecular complexes (e.g., ribosomes) .
Methodological and Ethical Considerations
Q. How can researchers ensure reproducibility in Eudistomin V studies, particularly given its complex synthesis?
- Detailed protocols : Document reaction conditions (e.g., inert atmosphere for BBr₃ reactions) and purification steps (e.g., column chromatography gradients) .
- Open data sharing : Deposit spectral data (NMR, HR-MS) in public repositories (e.g., PubChem) .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of Eudistomin V in heterogeneous cell populations?
- Non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀.
- Cluster analysis to identify subpopulations with divergent responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
